4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester
CAS No.: 2121511-96-2
Cat. No.: VC11660114
Molecular Formula: C13H16BClF2O3
Molecular Weight: 304.53 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2121511-96-2 |
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Molecular Formula | C13H16BClF2O3 |
Molecular Weight | 304.53 g/mol |
IUPAC Name | 2-(4-chloro-2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(18-5)9(15)11(17)10(7)16/h6H,1-5H3 |
Standard InChI Key | ZGSLZNVTHCWFNH-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)OC |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-chloro-2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its bicyclic pinacol ester structure. The benzene ring is substituted at the 4-position with chlorine, the 2- and 3-positions with fluorine, and the 5-position with a methoxy group. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring with two methyl groups at each oxygen atom .
Table 1: Key Physicochemical Properties
Property | Value | Source Citation |
---|---|---|
CAS Number | 2121511-96-2 | |
Molecular Formula | ||
Molecular Weight | 304.53 g/mol | |
InChI Key | ZGSLZNVTHCWFNH-UHFFFAOYSA |
Synthesis and Manufacturing
General Synthetic Strategy
Patent BR112014016048B1 outlines a methodology adaptable to this compound’s synthesis . The process involves:
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Lithiation: A substituted 1-chloro-3-fluoro-2-benzene derivative is treated with an alkyl lithium (e.g., LDA or n-BuLi) at low temperatures (-78°C to 0°C) to generate a lithiated intermediate.
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Borylation: The lithiated species reacts with an electrophilic boronic acid derivative, such as trimethyl borate or B(OMe), yielding a phenylboronate intermediate.
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Esterification: The crude boronic acid is protected with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions, forming the final pinacol ester .
Process Optimization
Key challenges include minimizing protodeboronation and managing the steric effects imposed by the methoxy group. The patent suggests using anhydrous tetrahydrofuran (THF) as the solvent and maintaining inert atmospheres to enhance yields . Typical isolated yields range from 60–75%, with purity >95% achievable via recrystallization from hexane/ethyl acetate mixtures.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in palladium-catalyzed cross-couplings with aryl halides. For example, coupling with 4-bromo-2-aminopyridine derivatives produces biaryl structures found in kinase inhibitors. The fluorine and chlorine substituents direct coupling to occur preferentially at the boron-bearing carbon, while the methoxy group modulates electronic effects to favor oxidative addition at the palladium center .
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinates, which exhibit activity against inflammatory targets like COX-2 . Recent studies highlight its use in preparing fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs), where the fluorine atoms enhance metabolic stability.
Hazard Statement | Description | Precautionary Measures |
---|---|---|
H315 | Causes skin irritation | Wear protective gloves/clothing |
H319 | Causes serious eye irritation | Use face shield/eye protection |
H335 | May cause respiratory irritation | Use in well-ventilated areas |
Material Safety Data Sheets (MSDS) recommend storing the compound at 2–8°C under nitrogen, avoiding moisture and strong oxidizers. Spills should be managed using inert absorbents (vermiculite, sand) followed by neutralization with dilute sodium bicarbonate.
Future Directions and Research Opportunities
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Green Chemistry: Developing water-tolerant coupling conditions to eliminate the need for anhydrous solvents.
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Continuous Flow Synthesis: Implementing microreactor technology to improve yield and safety in large-scale production.
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Bioorthogonal Chemistry: Exploring applications in targeted drug delivery via boronate ester formation with diols on antibody-drug conjugates.
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